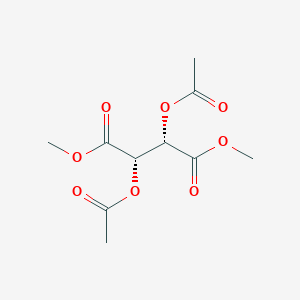
dimethyl (2S,3S)-2,3-diacetyloxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2S,3S)-2,3-diacetyloxybutanedioate is an organic compound with the molecular formula C10H14O8 It is a diester derivative of tartaric acid, specifically a dimethyl ester of (2S,3S)-2,3-diacetyloxybutanedioic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (2S,3S)-2,3-diacetyloxybutanedioate typically involves the esterification of tartaric acid. One common method is the reaction of tartaric acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride . The reaction proceeds through the formation of an intermediate, dimethyl tartrate, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use
Propiedades
Número CAS |
6304-92-3 |
|---|---|
Fórmula molecular |
C10H14O8 |
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
dimethyl (2S,3S)-2,3-diacetyloxybutanedioate |
InChI |
InChI=1S/C10H14O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h7-8H,1-4H3/t7-,8-/m0/s1 |
Clave InChI |
LEQHUVYJJLWQQU-YUMQZZPRSA-N |
SMILES isomérico |
CC(=O)O[C@@H]([C@@H](C(=O)OC)OC(=O)C)C(=O)OC |
SMILES canónico |
CC(=O)OC(C(C(=O)OC)OC(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


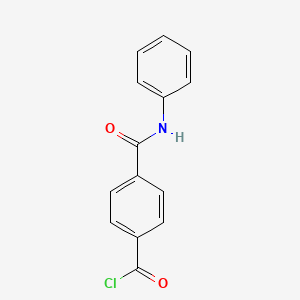
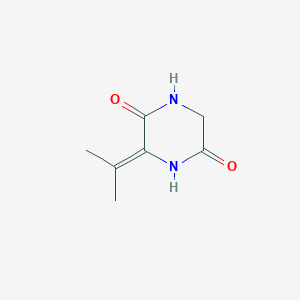
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
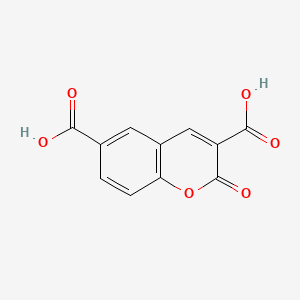
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)
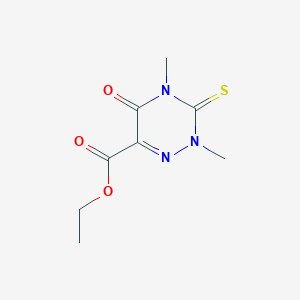
![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
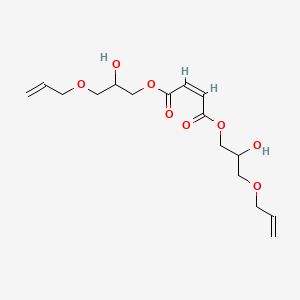
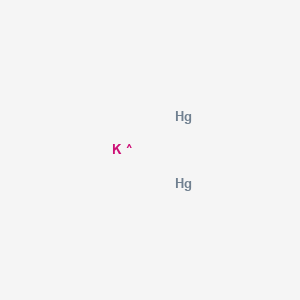
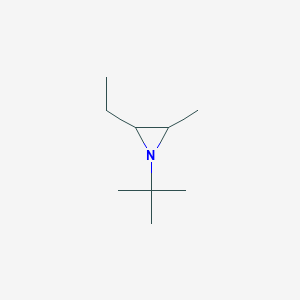
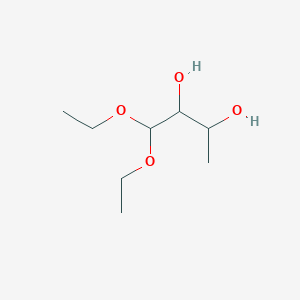
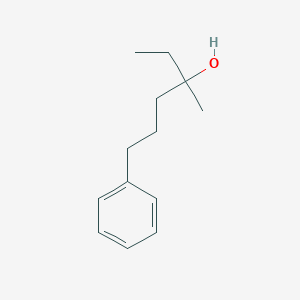
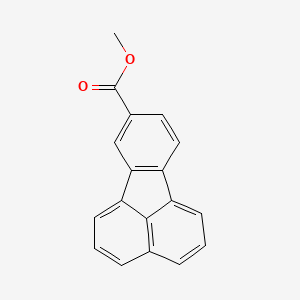
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
